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Compound of Interest

Compound Name:
8-Fluoroisoquinoline-5-

sulfonamide

Cat. No.: B2933160 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous therapeutic agents. When functionalized with a sulfonamide group at the 5-position,

a class of compounds with a wide spectrum of biological activities emerges. This technical

guide provides an in-depth overview of the biological activities of quinoline-5-sulfonamide

derivatives, with a focus on their anticancer and antimicrobial properties. This document

summarizes key quantitative data, details relevant experimental protocols, and visualizes

associated signaling pathways and workflows.

Anticancer Activity
Quinoline-5-sulfonamide derivatives have demonstrated significant potential as anticancer

agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of

action are often multifaceted, involving the inhibition of key enzymes and modulation of critical

signaling pathways involved in cancer cell proliferation, survival, and migration.

One notable derivative, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, has

shown high activity against human amelanotic melanoma (C-32), human breast

adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cell lines, with

efficacy comparable to established chemotherapy drugs like cisplatin and doxorubicin.[1] A

crucial structural feature for this activity is the presence of an unsubstituted phenolic group at

the 8-position of the quinoline ring.[1] Mechanistic studies have revealed that this compound
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can decrease the expression of histone H3, increase the transcriptional activity of the tumor

suppressor p53 and the cyclin-dependent kinase inhibitor p21, and alter the expression of the

apoptosis-regulating genes BCL-2 and BAX.[1]

Quantitative Anticancer Activity Data
The following table summarizes the in vitro antiproliferative activity (IC50 in µM) of selected 8-

hydroxyquinoline-5-sulfonamide derivatives against various human cancer cell lines.

Compound

C-32
(Amelanotic
Melanoma)
IC50 (µM)

MDA-MB-231
(Breast
Adenocarcino
ma) IC50 (µM)

A549 (Lung
Adenocarcino
ma) IC50 (µM)

HFF-1 (Normal
Fibroblasts)
Cytotoxicity
IC50 (µM)

8-hydroxy-N-

methyl-N-(prop-

2-yn-1-

yl)quinoline-5-

sulfonamide

Reported as

highly active[1]

Reported as

highly active[1]

Reported as

highly active[1]
>100[1]

Cisplatin

(Control)

Comparable

efficacy[1]
- - -

Doxorubicin

(Control)
-

Comparable

efficacy[1]

Comparable

efficacy[1]
-

Key Signaling Pathway: p53-Mediated Apoptosis
The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by

inducing cell cycle arrest or apoptosis in response to cellular stress.[2] Some quinoline-5-

sulfonamide derivatives exert their anticancer effects by modulating the p53 signaling pathway.

This can lead to an increase in the expression of pro-apoptotic proteins like BAX and a

decrease in the expression of anti-apoptotic proteins like BCL-2, ultimately tipping the cellular

balance towards programmed cell death.[1][3]
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Caption: p53 signaling pathway modulated by quinoline-5-sulfonamide derivatives.

Antimicrobial Activity
In addition to their anticancer properties, certain quinoline-5-sulfonamide derivatives have

demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. The 8-

hydroxyquinoline scaffold is known for its metal-chelating properties, which can interfere with

essential bacterial enzymatic systems.[1]

Specifically, acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide have shown activity

against reference strains of Staphylococcus aureus and multidrug-resistant clinical isolates

(MRSA).[1] The presence of the free phenolic group at the 8-position is also critical for

antibacterial efficacy.[1]

Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum

Bactericidal Concentration (MBC) values (in µM) for a representative active compound against

staphylococcal strains.
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Compound
Staphylococcus aureus
ATCC 29213 MIC/MBC (µM)

MRSA Isolate MIC/MBC
(µM)

8-hydroxy-N-methyl-N-(prop-2-

yn-1-yl)quinoline-5-

sulfonamide

Reported as highly active[1] Reported as highly active[1]

Oxacillin (Control) Comparable efficacy[1] -

Ciprofloxacin (Control) - Comparable efficacy[1]

Kinase Inhibition
The quinoline core is a common feature in many kinase inhibitors, and the addition of a

sulfonamide group can enhance binding to the ATP-binding pocket of these enzymes.[4]

Quinoline-5-sulfonamide derivatives have been investigated as inhibitors of several kinases

implicated in cancer and other diseases, including Rho-associated coiled-coil containing

protein kinase (ROCK) and Carbonic Anhydrases (CAs).[2][5]

ROCK Inhibition
ROCK is a serine/threonine kinase that plays a crucial role in cell adhesion, motility, and

proliferation.[6] Its overactivation is implicated in cancer metastasis. Some quinoline-

sulfonamide derivatives have been designed as ROCK inhibitors, with the potential to act as

anticancer agents.[5]

Carbonic Anhydrase Inhibition
Carbonic anhydrases, particularly the tumor-associated isoform CA IX, are involved in

maintaining the pH balance in the tumor microenvironment, promoting tumor cell survival and

proliferation.[7] Quinoline-based sulfonamides have been developed as selective inhibitors of

CA IX, offering a targeted approach to cancer therapy.[2]

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of

quinoline-5-sulfonamide derivatives.
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Synthesis of 8-Hydroxyquinoline-5-sulfonamides
A general procedure for the synthesis of 8-hydroxyquinoline-5-sulfonamide derivatives involves

the reaction of 8-hydroxyquinoline-5-sulfonyl chloride with the desired amine.[8]

Materials:

8-hydroxyquinoline-5-sulfonyl chloride

Appropriate amine (20 mmol)

Anhydrous acetonitrile (15 mL)

Chloroform

Anhydrous sodium sulfate

Methanol

Procedure:

To a suspension of 8-hydroxyquinoline-5-sulfonyl chloride (5 mmol) in anhydrous acetonitrile,

add the appropriate amine (20 mmol).

Stir the resulting reaction mixture at room temperature for 24 hours.

Pour the mixture into 100 mL of water and extract with chloroform (3 x 20 mL).

Combine the organic extracts and dry over anhydrous sodium sulfate.

Evaporate the solvent in vacuo.

Purify the crude product by recrystallization from methanol.

Start Mix 8-hydroxyquinoline-5-sulfonyl chloride
and amine in acetonitrile

Stir at room temperature
for 24 hours

Pour into water and
extract with chloroform Dry combined organic extracts Evaporate solvent Recrystallize from methanol End
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Caption: General workflow for the synthesis of 8-hydroxyquinoline-5-sulfonamides.

In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as

an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

Human cancer cell lines (e.g., MCF-7, A549)

96-well cell culture plates

Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum

Test compounds (quinoline-5-sulfonamide derivatives) at various concentrations

MTT solution (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSO)

Microplate reader

Procedure:

Seed cells in 96-well plates at a density of 2 x 106 cells/well and incubate for 24 hours.

Treat the cells with different concentrations of the test compounds and incubate for 48 hours.

Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution

to each well.

Incubate the plate for an additional 3-4 hours at 37°C.

Remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan

crystals.

Shake the plate for 10-15 minutes to ensure complete dissolution.
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Measure the absorbance at 540-570 nm using a microplate reader.

Calculate the percentage of cell viability and determine the IC50 value.

Start

Seed cells in 96-well plate

Add test compounds at various concentrations

Incubate for 48 hours

Add MTT solution

Incubate for 4 hours

Add DMSO to dissolve formazan

Measure absorbance at 570 nm

Calculate cell viability and IC50

End
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Click to download full resolution via product page

Caption: Workflow for the in vitro anticancer MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution
for MIC Determination)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory

Concentration (MIC) of an antimicrobial agent.[5]

Materials:

Bacterial strains (e.g., S. aureus)

96-well microtiter plates

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Test compounds (quinoline-5-sulfonamide derivatives)

Bacterial inoculum standardized to 0.5 McFarland

Spectrophotometer

Procedure:

Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well plate.

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard

(approximately 1.5 x 108 CFU/mL).

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 105

CFU/mL in the wells.

Inoculate each well (except for the sterility control) with the bacterial suspension.

Include a growth control (no compound) and a sterility control (no bacteria).
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Incubate the plates at 37°C for 18-24 hours.

Determine the MIC as the lowest concentration of the compound that completely inhibits

visible bacterial growth.

Start

Prepare serial dilutions of test compound in broth Prepare standardized bacterial inoculum

Inoculate wells with bacterial suspension

Incubate plate at 37°C for 18-24h

Visually inspect for bacterial growth

Determine MIC

End
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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

ROCK Kinase Inhibition Assay
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This protocol outlines a general ELISA-based method for measuring ROCK activity and its

inhibition.

Materials:

Recombinant active ROCK enzyme

MYPT1 (myosin phosphatase target subunit 1) substrate-coated 96-well plate

Kinase assay buffer

ATP solution

Test compounds (quinoline-5-sulfonamide derivatives)

Anti-phospho-MYPT1 (Thr696) antibody

HRP-conjugated secondary antibody

Substrate for HRP (e.g., TMB)

Stop solution

Microplate reader

Procedure:

Add the test compounds at various concentrations to the wells of the MYPT1-coated plate.

Add the ROCK enzyme to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for 30-60 minutes.

Stop the reaction and wash the wells.

Add the primary antibody (anti-phospho-MYPT1) and incubate.
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Wash the wells and add the HRP-conjugated secondary antibody.

Incubate and wash the wells.

Add the HRP substrate and incubate until color develops.

Add the stop solution and measure the absorbance at 450 nm.

Calculate the percentage of inhibition and determine the IC50 value.

Carbonic Anhydrase IX Inhibition Assay
This protocol describes a colorimetric method for assessing the inhibitory activity of compounds

against Carbonic Anhydrase IX.[9]

Materials:

Recombinant human Carbonic Anhydrase IX

CA assay buffer

p-Nitrophenyl acetate (substrate)

Test compounds (quinoline-5-sulfonamide derivatives)

96-well plate

Microplate reader

Procedure:

Add the CA assay buffer, CA IX enzyme, and the test compounds at various concentrations

to the wells of a 96-well plate.

Pre-incubate the mixture at room temperature.

Initiate the reaction by adding the substrate (p-nitrophenyl acetate).
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Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 10-30

minutes).

The rate of p-nitrophenol formation is proportional to the CA IX activity.

Calculate the percentage of inhibition and determine the IC50 value.

Conclusion
Quinoline-5-sulfonamide derivatives represent a versatile class of compounds with significant

and diverse biological activities. Their demonstrated efficacy as anticancer and antimicrobial

agents, coupled with their potential as kinase inhibitors, makes them promising candidates for

further drug discovery and development efforts. The detailed experimental protocols and

visualized pathways provided in this guide are intended to facilitate future research in this

exciting area. Further optimization of lead compounds and exploration of novel therapeutic

targets will undoubtedly unlock the full potential of this important chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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